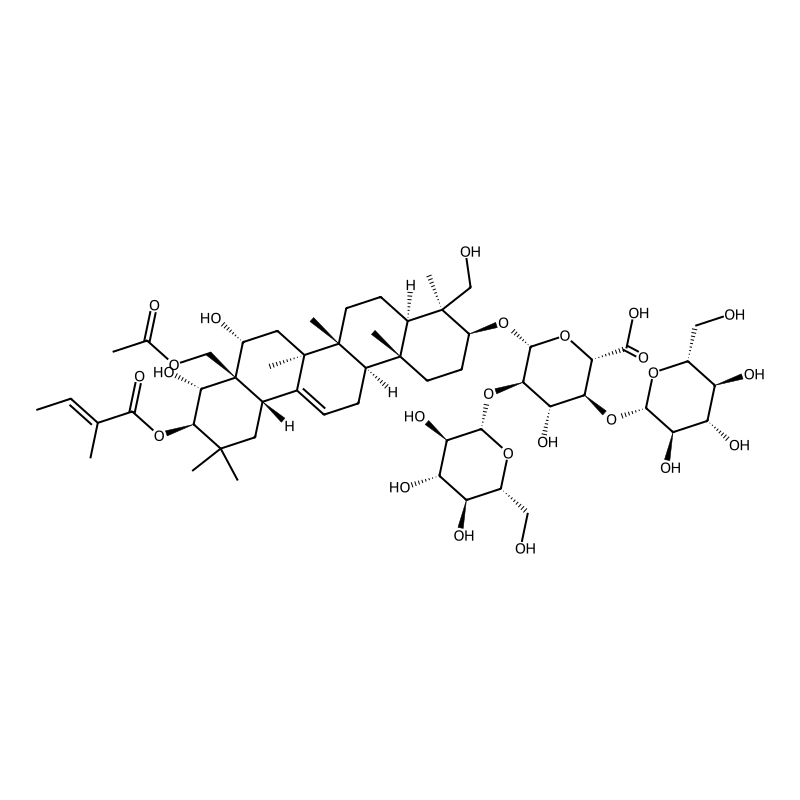isoescin Ia

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Isoescin Ia: A Triterpene Saponin Found in Horse Chestnut Seeds
Isoescin Ia is a triterpene saponin, a type of naturally occurring molecule found in the seeds of the horse chestnut tree (Aesculus hippocastanum). It belongs to a group of similar compounds collectively known as escins, which are the primary active ingredients in horse chestnut seed extracts []. These extracts have been used in traditional medicine for centuries, particularly for treating conditions related to circulation and inflammation [].
Scientific Research on Isoescin Ia: Potential Applications
Scientific research on isoescin Ia primarily focuses on its potential therapeutic applications in various medical conditions. These studies explore the compound's biological activities and mechanisms of action. Here are some key areas of research:
- Venous insufficiency: Chronic venous insufficiency (CVI) is a condition characterized by poor circulation in the veins, leading to symptoms like leg swelling, pain, and fatigue. Studies suggest that isoescin Ia, along with other escins, may improve symptoms of CVI by reducing capillary permeability and edema formation, potentially improving blood flow [].
- Lymphedema: Lymphedema is a condition caused by a buildup of fluid in the lymphatic system, leading to swelling, typically in the limbs. Research suggests that isoescin Ia may help manage lymphedema by promoting lymphatic drainage and reducing inflammation [].
- Inflammation: Isoescin Ia exhibits anti-inflammatory properties in various cell models, suggesting its potential use in inflammatory conditions such as arthritis and chronic inflammatory bowel disease. However, further research is needed to understand the effectiveness and safety of isoescin Ia for these specific indications [].
Isoescin Ia is a triterpenoid saponin primarily derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It belongs to a class of compounds known as escins, which are characterized by their complex glycosidic structures. Isoescin Ia is distinguished from other escins by its specific acylation pattern, particularly at the C21 and C28 positions of the aglycone structure. The chemical formula for isoescin Ia is C55H86O24, indicating a large and complex molecular structure that contributes to its biological activity and pharmacological properties .
- Information on safety and hazards specifically for isoescin Ia is limited in publicly available scientific databases.
- Research on escins, the general class of compounds to which isoescin Ia belongs, highlights potential concerns like skin irritation and digestive issues upon consumption [].
- It is important to note that safety profiles can vary between individual compounds within a class.
- Oxidation: Isoescin Ia can be oxidized under specific conditions, leading to the formation of oxidized derivatives that may exhibit different biological activities.
- Acyl Migration: This process involves the rearrangement of acyl groups within the molecule, which can affect its pharmacokinetic properties and bioavailability .
- Hydrolysis: Under alkaline conditions, isoescin Ia can be hydrolyzed, resulting in the release of its sugar components and potentially altering its biological effects .
Isoescin Ia exhibits a range of biological activities that make it a subject of interest in pharmacology:
- Anti-inflammatory Effects: Isoescin Ia has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it beneficial in treating conditions like arthritis .
- Vasoprotective Properties: It enhances vascular integrity and reduces capillary permeability, which is useful in treating venous insufficiency and related disorders .
- Antioxidant Activity: Isoescin Ia possesses antioxidant properties that help protect cells from oxidative stress, contributing to its potential therapeutic applications in various diseases .
Isoescin Ia can be synthesized through several methods:
- Extraction from Natural Sources: The primary method involves extracting isoescin Ia from horse chestnut seeds using solvents like ethanol or methanol. This method preserves the natural structure and activity of the compound.
- Chemical Synthesis: Laboratory synthesis methods may involve complex organic reactions to construct the isoescin Ia structure from simpler precursors. This approach allows for modifications that might enhance its biological activity or bioavailability .
- Bioconversion: Utilizing microbial or enzymatic processes to convert other saponins into isoescin Ia represents an innovative method for producing this compound sustainably .
Isoescin Ia has several applications across various fields:
- Pharmaceuticals: It is used in formulations aimed at treating venous diseases, such as chronic venous insufficiency and hemorrhoids due to its vasoprotective effects .
- Cosmetics: Its antioxidant and anti-inflammatory properties make it a valuable ingredient in skincare products targeting aging and skin irritation .
- Nutraceuticals: Isoescin Ia is incorporated into dietary supplements for its health benefits related to circulation and inflammation management .
Research indicates that isoescin Ia interacts with various biological systems:
- Pharmacokinetics: Studies have shown that isoescin Ia undergoes interconversion with escin Ia in vivo, affecting its absorption and metabolism. The pharmacokinetic profile indicates differences in bioavailability between these compounds when administered .
- Drug Interactions: Isoescin Ia may influence the efficacy of certain medications due to its effects on liver enzymes involved in drug metabolism. This necessitates caution when co-administered with other pharmaceuticals .
Isoescin Ia shares structural similarities with other saponins but is unique due to its specific acylation pattern. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Escin Ia | C54H84O23 | Contains different acyl groups at C21 and C22 positions compared to isoescin Ia. |
| Escin Ib | C55H86O24 | Similar structure but differs in acylation at C21 (angloyl instead of tigloyl). |
| β-Escin | C54H84O23 | Exhibits higher biological activity than isoescin Ia; primarily involved in anti-allergic effects. |
| α-Escins | Varies | A mixture of saponins with varying acyl groups; less potent than β-escins. |
Isoescin Ia's distinct acylation at C28 contributes to its unique pharmacological profile, differentiating it from other saponins within the escin family. Its specific interactions with biological systems further highlight its potential therapeutic benefits compared to similar compounds.








